molecular formula C6H9N3 B011088 4-Hydrazino-2-methylpyridine CAS No. 100518-39-6

4-Hydrazino-2-methylpyridine

Cat. No. B011088
CAS RN: 100518-39-6
M. Wt: 123.16 g/mol
InChI Key: JVIAKWPMXIESGV-UHFFFAOYSA-N
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Description

4-Hydrazino-2-methylpyridine is a chemical compound with the molecular formula C6H9N3. Its average mass is 123.156 Da and its monoisotopic mass is 123.079643 Da .


Synthesis Analysis

The synthesis of 2-methylpyridines, which are structurally similar to 4-Hydrazino-2-methylpyridine, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .


Molecular Structure Analysis

The molecular structure of 4-Hydrazino-2-methylpyridine is characterized by the presence of a pyridine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The hydrazino derivative was further cyclized to the corresponding pyrazole, pyrazolone, and other compounds . This indicates that 4-Hydrazino-2-methylpyridine can undergo a variety of chemical reactions.

Scientific Research Applications

Chemical Synthesis

4-Hydrazino-2-methylpyridine: is utilized in the synthesis of complex organic compounds. It serves as a versatile intermediate in the preparation of various heterocyclic compounds . The compound’s reactivity allows for selective transformations, making it valuable in constructing pharmacologically active molecules and materials with unique properties.

Medicine

In the medical field, derivatives of 4-Hydrazino-2-methylpyridine are explored for their potential therapeutic applications. They are investigated for their roles in modulating enzyme activity, which can lead to the development of new drugs . Its derivatives are also used in the synthesis of compounds with potential biomedical applications, such as inhibitors for certain types of enzymes or receptors.

Agriculture

4-Hydrazino-2-methylpyridine: plays a role in the development of agrochemicals. Its structural motif is found in compounds that exhibit herbicidal or pesticidal activities . The ability to incorporate this moiety into larger molecules allows for the creation of new products that can enhance crop protection and yield.

Material Science

In material science, 4-Hydrazino-2-methylpyridine is involved in the creation of novel materials. For instance, it can be used to modify graphene oxide, enhancing its selective adsorption properties for certain metals, which is crucial for environmental protection and resource utilization .

Environmental Applications

Environmental remediation techniques benefit from the use of 4-Hydrazino-2-methylpyridine derivatives. Certain bacteria strains capable of degrading pyridine compounds can be utilized to treat contaminated soils and waters, thereby reducing environmental pollution .

Biochemistry

In biochemistry, 4-Hydrazino-2-methylpyridine is a key precursor in the synthesis of compounds that are used to study and manipulate biological systems. It can be used to prepare molecules that interact with DNA or proteins, aiding in the understanding of biological processes and the development of diagnostic tools .

Mechanism of Action

While the specific mechanism of action for 4-Hydrazino-2-methylpyridine is not mentioned in the search results, pyrimidines, which are structurally similar, have been found to exhibit a range of pharmacological effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions for 4-Hydrazino-2-methylpyridine could involve its use in the synthesis of new materials and the establishment of structure–function relationships . Its potential applications in various industries such as fine chemicals, polymers, agrochemicals, etc., could also be explored .

properties

IUPAC Name

(2-methylpyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-4-6(9-7)2-3-8-5/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIAKWPMXIESGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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